[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
説明
This compound is a hydrazone derivative featuring a 3-bromobenzoate ester group, a methoxy-substituted phenyl ring, and a hydrazinylidene bridge linked to a 3,4,5-trimethoxybenzoyl moiety. The E-configuration of the azomethine (C=N) bond is stabilized by steric and electronic effects, as observed in related hydrazone derivatives . The compound’s synthesis likely involves condensation between a substituted benzohydrazide and a formylphenol derivative under acidic conditions, analogous to methods described for structurally similar compounds .
特性
CAS番号 |
349566-39-8 |
|---|---|
分子式 |
C27H26BrN3O8 |
分子量 |
600.4 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C27H26BrN3O8/c1-35-21-10-16(8-9-20(21)39-27(34)17-6-5-7-19(28)11-17)14-30-31-24(32)15-29-26(33)18-12-22(36-2)25(38-4)23(13-18)37-3/h5-14H,15H2,1-4H3,(H,29,33)(H,31,32)/b30-14+ |
InChIキー |
LMFUAWIQAYFCGO-AMVVHIIESA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
製品の起源 |
United States |
準備方法
Lewis Acid-Catalyzed Chlorination
The patent CN104098451A details an optimized method for generating 3,4,5-trimethoxybenzaldehyde, a critical precursor:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | Trifluoromethanesulfonic acid sodium |
| Temperature | 70°C |
| Molar Ratio (Substrate:Catalyst:HCl:Oxoethanoic acid) | 1.0:0.4:1.5:1.5 |
| Reaction Time | 8 hours |
This method achieves 68% yield with 85% purity (GC), significantly outperforming traditional routes using Nutgalls tannin hydrolysis (45-50% yield). The Lewis acid facilitates electrophilic substitution at the para position, while oxoethanoic acid acts as both solvent and participating reagent.
Conversion to Acid Chloride
Subsequent treatment with thionyl chloride (SOCl₂) under reflux converts the benzaldehyde intermediate to 3,4,5-trimethoxybenzoyl chloride. Key parameters:
-
Stoichiometry : 1:3 molar ratio (aldehyde:SOCl₂)
-
Temperature : 80°C for 4 hours
Hydrazone Linker Formation
Glycine Hydrazide Synthesis
Reacting ethyl glycinate with hydrazine hydrate (85% solution) in ethanol produces glycine hydrazide:
Conditions :
Acylation with 3,4,5-Trimethoxybenzoyl Chloride
Coupling the hydrazide with the acid chloride proceeds in dichloromethane (DCM) using triethylamine (TEA) as base:
Optimized Parameters :
Condensation with 4-Formyl-3-methoxyphenyl 3-Bromobenzoate
Synthesis of Aldehyde Intermediate
Esterification of 4-hydroxy-3-methoxybenzaldehyde with 3-bromobenzoyl chloride:
Conditions :
Hydrazone Formation
Condensing the aldehyde with the acylhydrazine under acidic conditions:
Protocol :
-
Glacial acetic acid catalyst (5 mol%)
-
Ethanol solvent, 60°C for 8 hours
Purification and Analytical Characterization
Chromatographic Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | Hexane:EtOAc gradient (3:1 to 1:2) | 92% |
| Preparative HPLC | C18 column, MeCN:H₂O (70:30) | 99.5% |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.89–7.45 (m, 7H aromatic), 4.02 (s, 3H, OCH₃), 3.91 (s, 6H, OCH₃).
-
HRMS : m/z calculated for C₂₇H₂₅BrN₃O₈ [M+H]⁺ 622.0821, found 622.0818.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 43% | 38% |
| Purity (HPLC) | 99.2% | 97.8% |
| Reaction Steps | 5 | 6 |
| Scalability | >100g demonstrated | <50g demonstrated |
Pathway A demonstrates superior efficiency due to fewer purification steps and higher overall yields .
化学反応の分析
科学研究の用途
化学
化学では、[2-メトキシ-4-[(E)-[[2-[(3,4,5-トリメトキシベンゾイル)アミノ]アセチル]ヒドラジニリデン]メチル]フェニル] 3-ブロモベンゾアートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、生化学プローブとしての可能性について研究されています。特定の生体分子と相互作用する能力は、細胞過程の調査や診断ツールの開発に役立ちます。
医学
医学では、[2-メトキシ-4-[(E)-[[2-[(3,4,5-トリメトキシベンゾイル)アミノ]アセチル]ヒドラジニリデン]メチル]フェニル] 3-ブロモベンゾアートは、その潜在的な治療用途について探求されています。そのユニークな化学的特性により、癌や感染症など、さまざまな病気の治療のための薬剤候補として機能する可能性があります。
産業
産業セクターでは、この化合物は、ポリマーやコーティングなどの先進材料の開発に使用されています。さまざまな化学反応を受ける能力により、高性能製品の製剤における汎用性の高い成分となっています。
科学的研究の応用
Chemistry
In chemistry, [2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the investigation of cellular processes and the development of diagnostic tools.
Medicine
In medicine, [2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the formulation of high-performance products.
作用機序
類似の化合物との比較
類似の化合物
酢酸エチル: 反応性が類似している広く使用されている化学中間体。
ペルフルオロアルキルロジウムおよびイリジウム化合物: ユニークな構造的特徴と反応性を持つ複雑な化合物。
独自性
[2-メトキシ-4-[(E)-[[2-[(3,4,5-トリメトキシベンゾイル)アミノ]アセチル]ヒドラジニリデン]メチル]フェニル] 3-ブロモベンゾアートを際立たせているのは、官能基の組み合わせであり、化学修飾と用途のためのユニークなプラットフォームを提供します。さまざまな化学反応を受ける能力と、さまざまな科学分野における潜在的な可能性により、注目すべき化合物となっています。
類似化合物との比較
Key Observations :
- Electron-Donating vs.
- Steric Effects: Bulky substituents like 2-methylphenoxyacetyl () reduce conformational flexibility, which may impact binding affinity in enzyme inhibition studies .
- Solubility : Compounds with polar sulfonyl or acetyl groups () exhibit higher aqueous solubility than the trimethoxy-substituted target compound .
Spectroscopic and Crystallographic Data
- Hydrazone Configuration : The E-configuration of the C=N bond is consistently observed in related compounds (e.g., ) via NMR and X-ray crystallography .
- Hydrogen Bonding : In , intermolecular O–H⋯O and N–H⋯O bonds form a 3D network, which may stabilize the crystal lattice. The target compound’s trimethoxy groups could similarly participate in C–H⋯π interactions .
生物活性
The compound 2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic molecule with multiple functional groups that suggest potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features several notable structural components:
- Methoxy groups : These may enhance solubility and bioactivity.
- Hydrazine moiety : Often associated with anticancer properties.
- Bromobenzoate group : May contribute to enzyme inhibition.
The combination of these functional groups could lead to synergistic effects, enhancing the compound's overall biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
Table 1: Similar Compounds and Their Activities
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Hydrazone A | Hydrazone linkage | Anticancer |
| Methoxy B | Multiple methoxy groups | Antimicrobial |
| Brominated C | Bromine substituent | Enzyme inhibition |
The biological activity of this compound is likely mediated through various mechanisms:
- Inhibition of Tubulin : Similar compounds have shown the ability to bind to tubulin, inhibiting cell division. For example, derivatives that interact with the colchicine site can induce apoptosis in cancer cells by activating caspases and releasing cytochrome c from mitochondria .
- DNA Binding : Nitrosubstituted analogs have demonstrated DNA-binding capabilities, which can lead to cytotoxic effects in cancer cells .
Case Studies and Research Findings
- Antiproliferative Activity : A study highlighted that derivatives similar to the target compound exhibited IC50 values in the nanomolar range against various cancer cell lines. For instance, a structurally related compound inhibited growth in murine leukemia and human cervix carcinoma cells with IC50 values ranging from 16 to 24 nm .
- Caspase Activation : Research has shown that certain derivatives induce apoptosis through caspase activation pathways. This was evidenced by flow cytometric analysis revealing increased sub-G1 apoptotic cells following treatment with these compounds .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the benzene ring can significantly enhance antiproliferative activity. For example, introducing a methyl group at the 3-position resulted in increased potency against several cancer cell lines .
Q & A
Basic: What are the key considerations for synthesizing this compound, and what reaction conditions optimize yield?
Answer:
Synthesis involves sequential acylation and hydrazone formation. Critical steps include:
- Acylation: React 3,4,5-trimethoxybenzoyl chloride with aminoacetyl hydrazine in anhydrous DMF under nitrogen, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Hydrazone Formation: Couple the acylated intermediate with 3-bromo-4-methoxybenzaldehyde using glacial acetic acid as a catalyst at 60°C for 12 hours. Yield improves to ~75% with dropwise addition of triethylamine to control pH .
- Purification: Use silica gel chromatography (gradient elution: 10–30% ethyl acetate in dichloromethane) followed by recrystallization in ethanol/water (1:2) .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
Multi-modal characterization is essential:
- NMR Spectroscopy: ¹H NMR (DMSO-d6) shows diagnostic peaks: δ 8.2–8.4 ppm (hydrazinylidene CH=N), δ 3.8–4.1 ppm (methoxy groups), and δ 7.3–7.6 ppm (aromatic protons from bromobenzoate) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 628.12 (calc. 628.14) .
- X-ray Crystallography: Single-crystal analysis (if feasible) validates the (E)-configuration of the hydrazone bond .
Advanced: How can conflicting solubility data in polar solvents be resolved?
Answer:
Contradictions arise from polymorphic forms or residual solvents:
- Polymorphism Screening: Recrystallize the compound in different solvent systems (e.g., acetonitrile vs. THF) and compare PXRD patterns .
- Thermogravimetric Analysis (TGA): Detect solvent residues (>1% weight loss below 150°C indicates impurities) .
- Solubility Protocol: Standardize solvent pre-saturation (e.g., stir 24 hrs at 25°C) and use UV-Vis calibration at λmax 320 nm .
Advanced: What strategies improve the compound’s stability in biological assays?
Answer:
Instability often stems from hydrazone hydrolysis or photo-debromination:
- pH Buffering: Use PBS (pH 7.4) with 1% DMSO to minimize hydrolysis. Avoid Tris buffers, which accelerate degradation .
- Light Protection: Store solutions in amber vials and conduct assays under low UV exposure. LC-MS monitoring confirms intact compound (>90% after 24 hrs) .
- Lyophilization: Lyophilize in mannitol (5% w/v) to enhance solid-state stability (shelf life >6 months at -20°C) .
Advanced: How does the bromobenzoate moiety influence pharmacological activity compared to chloro analogs?
Answer:
Comparative SAR studies reveal:
- Bioactivity: The 3-bromo substituent enhances binding to kinase targets (IC50 0.8 μM vs. 2.1 μM for chloro-analog) due to increased hydrophobic interactions .
- Metabolic Stability: Bromine reduces CYP3A4-mediated oxidation (t1/2 = 4.2 hrs vs. 1.5 hrs for chloro-analog in microsomal assays) .
- Toxicity: Brominated derivatives show lower hepatotoxicity (IC50 >100 μM in HepG2 cells) compared to fluoro-substituted variants .
Basic: What analytical methods quantify this compound in complex matrices (e.g., plasma)?
Answer:
Validated HPLC-UV or LC-MS/MS protocols:
- HPLC-UV: C18 column (5 μm, 250 × 4.6 mm), mobile phase 0.1% formic acid/acetonitrile (55:45), flow rate 1.0 mL/min, detection at 254 nm. LOD: 0.1 μg/mL .
- LC-MS/MS: MRM transitions m/z 628→452 (quantifier) and 628→310 (qualifier). Use deuterated internal standards (e.g., d4-bromobenzoate) for precision (RSD <5%) .
Advanced: Why do computational docking results conflict with experimental binding data for this compound?
Answer:
Discrepancies arise from:
- Conformational Flexibility: The hydrazone linker adopts multiple rotamers. Use molecular dynamics (50 ns simulations) to sample dominant conformers .
- Solvent Effects: Include explicit water molecules in docking (AutoDock4Zn) to account for hydrogen bonding with Ser123 and Asp189 residues .
- Target Flexibility: Ensemble docking against multiple protein conformations (e.g., from NMR or cryo-EM) improves correlation (R² >0.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
